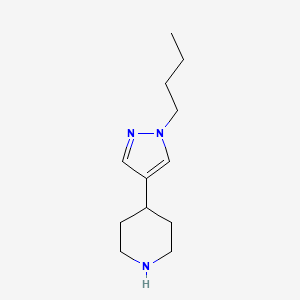

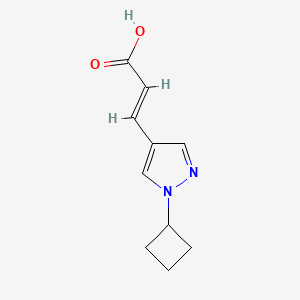

![molecular formula C12H17NO B1485498 trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol CAS No. 2165939-75-1](/img/structure/B1485498.png)

trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol

Overview

Description

Trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol, or trans-2-EPCB, is a cyclic ether compound and a derivative of cyclobutan-1-ol. It is a colorless liquid at room temperature and is soluble in water and organic solvents. The compound has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Research: Synthesis of Novel Drug Candidates

trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol: is a valuable precursor in pharmaceutical research, particularly in the synthesis of new drug candidates. Its unique structural features, which include a cyclobutane ring, a phenoxyethyl amino group, and a hydroxyl moiety, allow for the development of innovative therapeutics. These could target a range of health conditions, from neurological disorders to metabolic diseases .

Agrochemical Development: Pesticides and Herbicides

In agrochemical applications, this compound’s reactivity can be harnessed to create pesticides and herbicides with improved efficacy and selectivity. The compound’s versatility makes it a potential candidate for developing agents that are less harmful to the environment while being effective against pests and weeds .

Material Science: Advanced Polymer Synthesis

The compound’s structure is conducive to polymerization reactions, making it a building block for advanced polymers. These polymers could have applications in creating new materials with desirable properties such as increased strength, flexibility, or chemical resistance .

Chemical Research: Chiral Compound Synthesis

trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol: can serve as a chiral center in the synthesis of optically active compounds. This is crucial in the production of certain pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Biochemistry: Enzyme Inhibition Studies

Researchers can use this compound in biochemistry for enzyme inhibition studies. By observing how the compound interacts with various enzymes, scientists can gain insights into enzyme mechanisms and develop inhibitors that could lead to new treatments for diseases .

Analytical Chemistry: Calibration Standards

Due to its purity and well-defined structure, trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol can be used as a calibration standard in analytical chemistry. This helps ensure the accuracy and reliability of analytical instruments and techniques .

Neuroscience: Neurotransmitter Receptor Modulation

The compound may interact with neurotransmitter receptors, providing a tool for studying receptor dynamics and developing drugs that modulate these receptors to treat neurological conditions .

Environmental Science: Trace Contaminant Analysis

Lastly, in environmental science, this compound could be used in the analysis of trace contaminants. Its distinct chemical signature allows it to be a marker or reference in the detection and quantification of pollutants in various ecosystems .

properties

IUPAC Name |

(1R,2R)-2-(N-ethylanilino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-13(11-8-9-12(11)14)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBAKJGXNWRPCK-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CC[C@H]1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

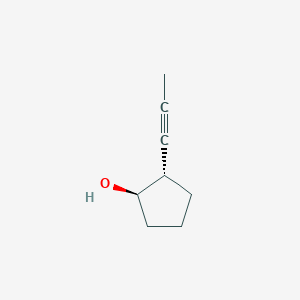

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

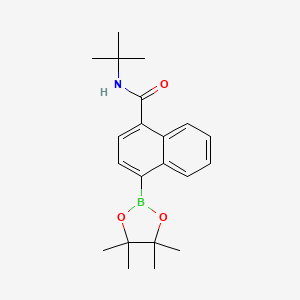

![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

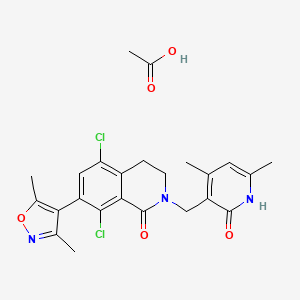

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)

![{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485424.png)

![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)